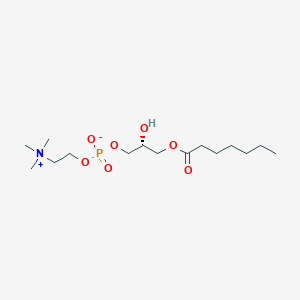
4-Aminobutyric-4,4-d2 Acid
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-Aminobutyric-4,4-d2 Acid involves several methods:
Chemical Synthesis: One common method involves the use of potassium phthaloyl imine and γ-chloroprene cyanogen or butyrolactone as raw materials.
Hydrolysis of Pyrrolidone: Pyrrolidone is hydrolyzed through calcium hydroxide and ammonium bicarbonate, leading to the ring opening and formation of the desired product.
Light Reaction: Butyric acid and ammonia are used as raw materials, and the product is obtained through a light reaction under X-ray conditions.
Glow Discharge: Propylamine and formic acid are used in a glow discharge process to synthesize the compound.
Análisis De Reacciones Químicas
4-Aminobutyric-4,4-d2 Acid undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Cyclization: Intramolecular cyclizations to γ-lactams have been studied, showing rapid reactions under mild conditions.
Aplicaciones Científicas De Investigación
4-Aminobutyric-4,4-d2 Acid has numerous applications in scientific research:
Mecanismo De Acción
4-Aminobutyric-4,4-d2 Acid exerts its effects by binding to GABA receptors in the brain. These receptors are ligand-gated ion channels that mediate inhibitory neurotransmission. The binding of the compound to GABA receptors reduces neuronal excitability, contributing to the overall stability and proper functioning of the nervous system .
Comparación Con Compuestos Similares
4-Aminobutyric-4,4-d2 Acid can be compared with other similar compounds:
γ-Aminobutyric acid (GABA): The non-deuterated form of the compound, which also acts as an inhibitory neurotransmitter.
γ-Aminobutyric acid-d6: Another deuterium-labeled derivative used in similar research applications.
γ-Aminobutyric acid-13C4: A carbon-labeled derivative used for tracing and studying metabolic pathways.
Propiedades
IUPAC Name |
4-amino-4,4-dideuteriobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c5-3-1-2-4(6)7/h1-3,5H2,(H,6,7)/i3D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCSSZJGUNDROE-SMZGMGDZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Cholest-5-en-3-ol (3beta)-, (9R)-6-hydroxy-2,2-dimethyl-6-oxido-11-oxo-9-[[[(9Z)-1-oxo-9-octadecenyl]oxy]methyl]-5,7,10-trioxa-2-azonia-6-phosphatetradecan-14-oate, inner salt](/img/structure/B3044026.png)


![2-[bis(carboxylatomethyl)amino]-6-[[4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoyl]amino]hexanoate;hydron;nickel(3+);dihydrate](/img/structure/B3044032.png)



![[(2R)-2-(9,10-Dibromooctadecanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044042.png)
![[(2R)-2-(11,12-Dibromooctadecanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044043.png)

![Tetradecanoic acid, (1R)-1-[[[hydroxy[(2S)-2-hydroxy-3-[(1-oxotetradecyl)oxy]propoxy]phosphinyl]oxy]methyl]-1,2-ethanediyl ester, ammonium salt](/img/structure/B3044046.png)
![sodium;2-amino-3-[hydroxy-(2-hydroxy-3-octadec-9-enoyloxypropoxy)phosphoryl]oxypropanoate](/img/structure/B3044047.png)
